molecular formula C7H5BrO4 B1266374 5-Bromo-2,4-dihydroxybenzoic acid CAS No. 7355-22-8

5-Bromo-2,4-dihydroxybenzoic acid

Cat. No.: B1266374
CAS No.: 7355-22-8
M. Wt: 233.02 g/mol
InChI Key: ZRBCISXJLHZOMS-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dihydroxybenzoic acid: is an organic compound with the molecular formula C7H5BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2,4 on the benzene ring are replaced by a bromine atom and hydroxyl groups, respectively. This compound is known for its applications in various scientific fields, including chemistry and biology.

Biochemical Analysis

Biochemical Properties

5-Bromo-2,4-dihydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the separation of selenoamino acids such as selenoethionine, selenocystine, and selenomethionine . It interacts with various enzymes and proteins, acting as an electrolyte in isotachophoresis separation techniques. The compound’s interactions with these biomolecules are primarily based on its ability to form hydrogen bonds and electrostatic interactions, which facilitate the separation and analysis of specific amino acids.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses and adaptations. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity. The compound’s ability to form hydrogen bonds and electrostatic interactions with biomolecules is crucial for its mechanism of action. These interactions can result in conformational changes in proteins, affecting their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental setups. Over time, this compound may undergo degradation, leading to changes in its efficacy and impact on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, but its stability must be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Phenol: One method involves the oxidation of phenol to benzoquinone, followed by bromination to form 5-bromobenzoquinone.

    From Resorcinol:

Industrial Production Methods:

  • Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2,4-dihydroxybenzoic acid can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxybenzoic acid derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

  • The major products formed from these reactions include various quinones, dihydroxybenzoic acid derivatives, and substituted benzoic acids.

Scientific Research Applications

Chemistry:

Biology:

  • The compound is used in the study of enzyme inhibition and as a model compound in various biochemical assays.

Medicine:

  • It has potential applications in drug development due to its structural similarity to other bioactive compounds.

Industry:

  • The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,4-Dihydroxybenzoic acid
  • 3,4-Dihydroxybenzoic acid
  • 2,3-Dihydroxybenzoic acid
  • 4-Chloro-3-hydroxybenzoic acid

Comparison:

Properties

IUPAC Name

5-bromo-2,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBCISXJLHZOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064640
Record name Benzoic acid, 5-bromo-2,4-dihydroxy-
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Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7355-22-8
Record name 5-Bromo-2,4-dihydroxybenzoic acid
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Record name Benzoic acid, 5-bromo-2,4-dihydroxy-
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Record name 7355-22-8
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Record name Benzoic acid, 5-bromo-2,4-dihydroxy-
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Record name Benzoic acid, 5-bromo-2,4-dihydroxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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